molecular formula C14H28OSi B14403506 2-(Trimethylsilyl)undec-1-EN-3-one CAS No. 88626-93-1

2-(Trimethylsilyl)undec-1-EN-3-one

Cat. No.: B14403506
CAS No.: 88626-93-1
M. Wt: 240.46 g/mol
InChI Key: QFDGRFDPPRFVPM-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)undec-1-en-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to an undecenone backbone. The molecular formula for this compound is C14H28OSi . This compound is notable for its applications in organic synthesis and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)undec-1-en-3-one typically involves the reaction of 1-undecen-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)undec-1-en-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Trimethylsilyl)undec-1-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)undec-1-en-3-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions . The pathways involved may include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)undec-1-en-3-one is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and reactivity. This makes it a valuable compound in organic synthesis and various industrial applications .

Properties

CAS No.

88626-93-1

Molecular Formula

C14H28OSi

Molecular Weight

240.46 g/mol

IUPAC Name

2-trimethylsilylundec-1-en-3-one

InChI

InChI=1S/C14H28OSi/c1-6-7-8-9-10-11-12-14(15)13(2)16(3,4)5/h2,6-12H2,1,3-5H3

InChI Key

QFDGRFDPPRFVPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(=C)[Si](C)(C)C

Origin of Product

United States

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